N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
Description
Chemical Taxonomy and IUPAC Nomenclature
The IUPAC name of this compound is derived systematically from its molecular architecture:
- Parent structure : The 1,2,5-oxadiazole ring (a five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and one oxygen atom at position 5).
- Substituents :
- At position 4 of the oxadiazole: A 4-butoxyphenyl group (a phenyl ring substituted with a butoxy chain at the para position).
- At position 3 of the oxadiazole: An N-linked 4-ethoxybenzamide group (a benzamide with an ethoxy substituent at the para position).
The full name, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide, reflects this substitution pattern. The numbering of the oxadiazole ring begins with the oxygen atom as position 1, followed by adjacent nitrogen atoms at positions 2 and 3, ensuring unambiguous identification.
Structural Comparison of Selected Oxadiazole Derivatives
Historical Development in Heterocyclic Chemistry
The synthesis of oxadiazoles traces back to early 20th-century efforts to exploit their stability and electronic properties. The 1,2,5-oxadiazole isomer, however, remained underexplored compared to its 1,3,4 counterpart until advances in cyclization methodologies emerged. Key milestones include:
- Cyclization reactions : Early routes involved thermal or acidic cyclization of precursors like hydrazides and carboxylic acids, as exemplified by the synthesis of 1,3,4-oxadiazoles. For 1,2,5-oxadiazoles, nitroso intermediates and nitrile oxides became critical starting materials.
- Functionalization : The introduction of alkoxy groups (e.g., butoxy, ethoxy) to aryl rings in the 1980s–1990s enabled fine-tuning of lipophilicity and steric bulk, as seen in the target compound’s design.
- Modern applications : Recent work on N-(oxadiazolyl)benzamides, such as HSGN-237, highlighted the role of benzamide moieties in enhancing biological target engagement, indirectly influencing the development of ethoxybenzamide-substituted derivatives.
Position Within Oxadiazole Derivative Classifications
This compound occupies a unique niche within oxadiazole classifications:
- Isomeric distinction : As a 1,2,5-oxadiazole, it contrasts with the more prevalent 1,3,4-oxadiazoles used in antimicrobial agents. The 1,2,5 arrangement confers distinct electronic properties due to the oxygen atom’s position, altering dipole moments and π-orbital overlap.
- Substituent-based categorization :
- Synthetic accessibility : Unlike 1,3,4-oxadiazoles requiring hydrazide precursors, 1,2,5-oxadiazoles often derive from nitrile oxides, limiting their historical prevalence but offering novel reactivity pathways.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-5-14-27-18-10-6-15(7-11-18)19-20(24-28-23-19)22-21(25)16-8-12-17(13-9-16)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,22,24,25) |
InChI Key |
DWRBTGLUOYTRFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoxime Precursors
The 1,2,5-oxadiazole ring is typically formed via cyclization of amidoximes. For example, 4-butoxyphenylamidoxime is treated with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. This step proceeds via intramolecular nucleophilic substitution, yielding the oxadiazole ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | SOCl₂ (excess) |
| Temperature | 60–80°C |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
The use of SOCl₂ ensures complete conversion of the amidoxime to the oxadiazole, with byproducts (e.g., HCl gas) removed under reduced pressure.
Functionalization with 4-Butoxyphenyl Group
The 4-butoxyphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent AU2009326790B2 describes a method where 3-amino-1,2,5-oxadiazole reacts with 4-butoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
Optimized Coupling Protocol
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Toluene/EtOH (4:1)
-
Temperature : 90°C, 12 hours
Amide Bond Formation: Coupling with 4-Ethoxybenzoic Acid
Activation of Carboxylic Acid
4-Ethoxybenzoic acid is activated as an acyl chloride using thionyl chloride. The reaction is carried out at reflux (70°C) for 2 hours, yielding 4-ethoxybenzoyl chloride.
Nucleophilic Acyl Substitution
The acyl chloride reacts with 4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-amine in the presence of a base (e.g., pyridine or triethylamine) to form the final amide.
Representative Procedure
-
Dissolve 4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-amine (1.0 equiv) in anhydrous DCM.
-
Add pyridine (2.5 equiv) and 4-ethoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 6 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (hexane/EtOAc 3:1).
Alternative Routes and Modifications
One-Pot Oxadiazole Formation
Recent methodologies (EP2699557B1) employ one-pot strategies where amidoxime formation and cyclization occur sequentially without isolating intermediates. For example, hydroxylamine is reacted with 4-butoxyphenylnitrile in ethanol, followed by SOCl₂ addition. This reduces purification steps and improves overall yield (78%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization steps. A study in ACS Omega demonstrated that heating amidoximes at 120°C for 20 minutes under microwave conditions achieves 85% conversion, compared to 6 hours under conventional heating.
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Competing pathways may lead to 1,3,4-oxadiazole byproducts. Using bulky bases (e.g., DBU) or low-polarity solvents (e.g., toluene) suppresses alternative cyclization routes.
Purification of Hydrophobic Intermediates
The high lipophilicity of 4-butoxyphenyl derivatives complicates purification. Patent US4416683A recommends silica gel chromatography with gradients of ethyl acetate in hexane (5–30%) to resolve closely eluting species.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Industrial protocols replace Pd catalysts with cheaper alternatives (e.g., CuI) for aryl coupling, though yields drop to 65%.
Waste Management
SOCl₂ and POCl₃ generate acidic waste. Neutralization with aqueous NaHCO₃ and distillation for solvent recovery are standard practices.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Cyclization | 72 | 98 | Reproducibility |
| One-Pot Synthesis | 78 | 95 | Reduced Steps |
| Microwave-Assisted | 85 | 97 | Time Efficiency |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, phenols, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of oxadiazole, including N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide, exhibit significant antitumor properties. Studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating strong antiproliferative activity .
Anticonvulsant Activity
The compound also shows potential anticonvulsant activity. Structure-activity relationship (SAR) analyses suggest that modifications to the oxadiazole structure can enhance these properties. Specific substitutions on the phenyl ring have been found to significantly affect the efficacy of these compounds .
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of oxadiazole derivatives against breast cancer cell lines. The research indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
Case Study: Anticonvulsant Properties
In another study focused on neuropharmacology, researchers evaluated the anticonvulsant properties of this compound using animal models of epilepsy. The findings revealed that administration of the compound significantly reduced seizure frequency and duration compared to baseline measurements.
Applications in Materials Science
Beyond its biological applications, this compound has potential uses in materials science due to its unique structural features. Its ability to form stable complexes with metal ions can be exploited in:
- Photonic Devices : The compound may be used as a component in organic light-emitting diodes (OLEDs) due to its electronic properties.
- Sensors : Its sensitivity to environmental changes can be utilized in the development of chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The butoxy and ethoxy groups may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can be contextualized against related 1,2,5-oxadiazole derivatives, as summarized below:
Table 1: Structural and Functional Comparison of Selected 1,2,5-Oxadiazole Derivatives
Key Observations
Substituent Effects on Biological Activity :
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., -Cl, -CF₃) on the benzamide or oxadiazole ring, such as MD77, exhibit potent antiproliferative activity due to enhanced electrophilicity and target binding .
- Electron-Donating Groups (EDGs) : Alkoxy substituents (e.g., -OCH₂CH₂CH₂CH₃ in the target compound) may improve solubility and bioavailability but often reduce potency compared to halogenated analogs .
Antiplasmodial Activity: Compounds with 3-aminophenyl or 3,4-diethoxyphenyl on the oxadiazole ring (e.g., Compounds 62 and 14) show moderate antiplasmodial activity (IC₅₀: 0.82–1.12 µM), suggesting that polar substituents enhance parasitic target engagement .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution of 4-butoxyphenyl-substituted oxadiazole amine with 4-ethoxybenzoyl chloride, a method consistent with protocols for analogs in and .
Physicochemical Properties
- Melting Points : Alkoxy-substituted derivatives generally exhibit lower melting points (<200°C) than halogenated analogs (e.g., MD77), which often melt above 250°C due to stronger intermolecular forces .
Q & A
Basic: What are the recommended synthetic routes for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide?
Methodological Answer:
The synthesis typically involves coupling a 1,2,5-oxadiazole precursor with a substituted benzamide. A general approach includes:
Oxadiazole Formation: React 4-amino-1,2,5-oxadiazole-3-carboximidamide derivatives with aldehydes or ketones under acidic conditions (e.g., glacial acetic acid in ethanol) to form the oxadiazole ring .
Amidation: Couple the oxadiazole intermediate with 4-ethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Key challenges include optimizing reaction time and temperature to avoid side products like over-oxidized intermediates. Reference protocols for similar oxadiazole derivatives suggest reflux conditions (80–100°C) for 4–6 hours .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and non-covalent interactions. Steps include:
Crystallization: Grow crystals via slow evaporation of a saturated solution in ethanol or acetonitrile.
Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
Refinement: Employ SHELXL (or SHELXTL) for structure solution and refinement. For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains .
Example parameters:
- R-factor: <0.05 for high-resolution data (<1.0 Å).
- Disorder Handling: Apply PART and SUMP restraints for flexible substituents (e.g., butoxy groups) .
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 423.1784 for C23H25N3O4).
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and oxadiazole C-N stretches (~1250 cm⁻¹) .
Advanced: How to address contradictory reports on the compound’s herbicidal activity?
Methodological Answer:
Discrepancies may arise from variations in:
Bioassay Conditions: Compare solvent systems (e.g., DMSO vs. aqueous buffers), concentrations (µM vs. mM), and target organisms (e.g., Arabidopsis vs. E. coli).
Structural Analogues: Assess the impact of substituents (e.g., ethoxy vs. methoxy groups) on solubility and receptor binding .
Purity: Confirm purity via HPLC and elemental analysis. Impurities >5% can skew bioactivity results .
Example: A patent (EP 2012/074975) reports herbicidal activity at 10 ppm, while another study shows inactivity at 50 ppm. This may reflect differences in formulation (e.g., surfactant additives) or assay sensitivity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders.
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- Storage: Keep in airtight containers at 4°C, away from light and moisture to prevent decomposition .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
Lipophilicity (LogP): Use software like MarvinSketch or ACD/Labs to calculate LogP (~3.2), indicating moderate blood-brain barrier permeability.
Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) via docking studies (AutoDock Vina). The trifluoromethyl group in analogues enhances metabolic resistance .
Solubility: Predict aqueous solubility (Sw ~0.1 mg/mL) using COSMO-RS, suggesting formulation challenges .
Basic: What chromatographic methods are optimal for purity analysis?
Methodological Answer:
- HPLC Conditions:
- TLC Validation: Use silica gel 60 F254 plates with ethyl acetate/hexane (1:1); Rf = 0.45 under UV .
Advanced: What strategies resolve crystallographic disorder in the butoxyphenyl moiety?
Methodological Answer:
Multi-Component Modeling: Split the butoxy chain into two or more occupancy-refined components.
Restraints: Apply SIMU/DELU restraints to maintain reasonable bond lengths (1.54 Å for C-C) and angles (109.5°).
Low-Temperature Data: Collect data at 100 K to reduce thermal motion artifacts. Example refinement metrics: R1 = 0.050, wR2 = 0.108 .
Basic: How to assess the compound’s stability under varying pH conditions?
Methodological Answer:
pH Stability Study:
- Prepare solutions in buffers (pH 1–13) and incubate at 37°C for 24 hours.
- Monitor degradation via HPLC. Oxadiazole rings are stable at pH 4–10 but hydrolyze in strongly acidic/basic conditions (pH <2 or >12) .
Degradation Products: Identify hydrolyzed products (e.g., carboxylic acids) via LC-MS .
Advanced: How does substituent variation (e.g., ethoxy vs. butoxy) impact biological activity?
Methodological Answer:
- SAR Analysis:
- Butoxy Group: Enhances lipophilicity (ClogP +0.5), improving membrane permeability.
- Ethoxy Group: Reduces steric hindrance, favoring enzyme active-site binding.
- Case Study: Analogues with butoxy substituents show 2-fold higher herbicidal activity (IC50 = 5 µM) compared to ethoxy (IC50 = 12 µM) in Arabidopsis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
